molecular formula C6H7FN2O3S B13503130 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride

Cat. No.: B13503130
M. Wt: 206.20 g/mol
InChI Key: BSEFPCGYNWEHNC-UHFFFAOYSA-N
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Description

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H7FN2O3S and a molecular weight of 206.19 g/mol . This compound features a pyrazole ring substituted with a formyl group and an ethane sulfonyl fluoride moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 3-formyl-1H-pyrazole with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful tool for studying enzyme mechanisms and protein interactions. The formyl group can also participate in various chemical reactions, further expanding its utility in research and development .

Comparison with Similar Compounds

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride can be compared with other similar compounds, such as:

    2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl chloride: This compound has a sulfonyl chloride group instead of a sulfonyl fluoride group, which affects its reactivity and applications.

    3-formyl-1H-pyrazole: This compound lacks the ethane sulfonyl fluoride moiety, making it less versatile in certain synthetic applications.

    Ethane-1-sulfonyl fluoride: This compound lacks the pyrazole ring, limiting its use in heterocyclic chemistry.

Properties

Molecular Formula

C6H7FN2O3S

Molecular Weight

206.20 g/mol

IUPAC Name

2-(3-formylpyrazol-1-yl)ethanesulfonyl fluoride

InChI

InChI=1S/C6H7FN2O3S/c7-13(11,12)4-3-9-2-1-6(5-10)8-9/h1-2,5H,3-4H2

InChI Key

BSEFPCGYNWEHNC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C=O)CCS(=O)(=O)F

Origin of Product

United States

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